N-(2-Cyanoethyl)hydrazinecarbothioamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

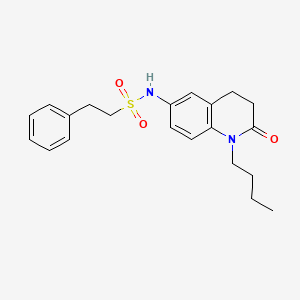

“N-(2-Cyanoethyl)hydrazinecarbothioamide” is a chemical compound with the CAS number 116974-14-2 . It is used in the chemical industry .

Molecular Structure Analysis

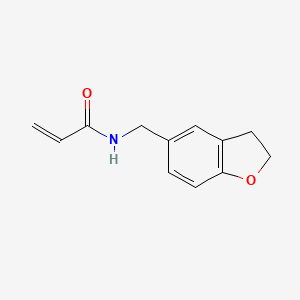

The molecular formula of “this compound” is C4H8N4S. The molecular weight is 144.2.Chemical Reactions Analysis

Hydrazinecarbothioamides are usually used as building blocks with several π-deficient compounds for the synthesis of different heterocycles . The reaction of N, N-disubstituted hydrazinecarbothioamides with 2-bromo-2-substituted acetophenones yields thiazole, bis-thiazole, pyrazole, and 1,3,4-thiadiazole derivatives in good yield .Aplicaciones Científicas De Investigación

Bioimaging Applications

Research has highlighted the development of near-infrared (NIR) fluorescence probes based on hydrazinecarbothioamide derivatives for selective and sensitive detection of hydrazine, a hazardous environmental pollutant. These probes exhibit low cytotoxicity and have been successfully applied in in vitro and in vivo bioimaging to visualize hydrazine in live mice and tissues including liver, lung, kidney, heart, and spleen (Zhang et al., 2015). Additionally, another study introduced a practical hydrazine-carbothioamide-based fluorescent chemosensor for Zn2+ detection in paper strips, zebrafish, and real water samples, highlighting its application in environmental monitoring and biological studies (Suh et al., 2022).

Chemical Synthesis and Characterization

Hydrazinecarbothioamide derivatives have been synthesized and characterized for various applications, including the synthesis of novel heterocyclic rings and the investigation of their properties using different spectral techniques. One study focused on the reaction of N-substituted hydrazinecarbothioamides with malononitrile and ethyl acrylate, leading to the synthesis of various heterocyclic compounds, emphasizing the versatile reactivity and potential applications of these compounds in organic synthesis (Aly et al., 2018).

Environmental and Corrosion Studies

The role of hydrazinecarbothioamide derivatives in environmental monitoring and corrosion inhibition has been extensively studied. For instance, a study presented the synthesis of an aromatic hydrazide derivative as a corrosion inhibitor for mild steel in hydrochloric acid, demonstrating the compound's effectiveness in protecting against corrosion through adsorption on the steel surface (Kumari et al., 2017). Another research explored the antioxidant and antifungal activities of metal complexes of hydrazinecarbothioamide derivatives, indicating their potential as bioactive agents in medicinal chemistry (Al-Amiery et al., 2012).

Safety and Hazards

Mecanismo De Acción

Target of Action

N-(2-Cyanoethyl)hydrazinecarbothioamide is recognized for its diverse biological activities, particularly in enhancing therapeutic anticancer effects . The primary targets of this compound are the enzymes PI3K, AKT1, and mTOR . These enzymes play a crucial role in cell survival and proliferation, making them key targets in cancer therapy .

Mode of Action

This compound interacts with its targets by binding to the active sites of the enzymes PI3K, AKT1, and mTOR . This interaction inhibits the function of these enzymes, thereby disrupting the PI3K/Akt/mTOR signaling pathway . This pathway is crucial for tumor survival, and its inhibition leads to reduced tumor growth .

Biochemical Pathways

The PI3K/Akt/mTOR pathway is the primary biochemical pathway affected by this compound . This pathway is involved in cell survival, growth, and proliferation . By inhibiting this pathway, this compound disrupts these processes, leading to reduced tumor growth .

Pharmacokinetics

The compound’s physicochemical properties suggest that it may have optimal adme properties

Result of Action

The molecular and cellular effects of this compound’s action include the induction of apoptosis and cell cycle arrest in cancer cells . Specifically, this compound has been shown to induce apoptosis and cause cell cycle arrest in MCF-7 cell lines . These effects contribute to the compound’s anticancer activity .

Propiedades

IUPAC Name |

1-amino-3-(2-cyanoethyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4S/c5-2-1-3-7-4(9)8-6/h1,3,6H2,(H2,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVDGPASIPOOXNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNC(=S)NN)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Oxo-3-(pyridin-2-yl)-4,7-dihydro[1,2]thiazolo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B2705217.png)

![1-(4-((1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)-3-methoxyphenyl)ethanone](/img/structure/B2705220.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,6-dimethoxybenzamide](/img/structure/B2705224.png)

![N-(5-chloro-2-hydroxyphenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2705231.png)